molecular formula C13H9Cl2F3N2O4 B041819 Pyraflufen CAS No. 129630-17-7

Pyraflufen

Cat. No. B041819
M. Wt: 385.12 g/mol
InChI Key: YXIIPOGUBVYZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyraflufen is a monocarboxylic acid that is 2-chloro-4-fluorophenylacetic acid in which the phenyl group is substituted at position 5 by a 4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl group . It is a protoporphyrinogen oxidase inhibitor and is used for the control of broad-leaved weeds and grasses in a variety of crops .


Synthesis Analysis

The synthesis of Pyraflufen involves a series of synthetic research on biologically active compounds . The lead compound was synthesized by utilizing ketene dithioacetal chemistry extended by Nihon Nohyaku . The manufacturing process was dramatically improved by the application of the Heck reaction and the Friedel-Crafts reaction to the process chemistry .


Molecular Structure Analysis

The Pyraflufen molecule contains a total of 34 bond(s). There are 25 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), 2 ether(s) (aromatic), and 1 Pyrazole(s) .


Chemical Reactions Analysis

The chemical reactions involving Pyraflufen have been studied extensively. For instance, an analytical method has been developed for the determination of pyraflufen-ethyl residues in soil . The pesticide is extracted from the sample with acetone–water (80:20, v/v) and the extract is loaded onto an octadecyl (C18) column .

Scientific Research Applications

  • Weed Control in Fallow Land and Crop Fields : Pyraflufen-ethyl herbicides are effective in controlling weeds like flixweed, tansymustard, rosette Parthenium hysterophorus, and Russian thistle in fallow lands and crop fields. Mixtures with other herbicides such as glyphosate, 2,4-D amine, or dicamba enhance the control efficiency, offering 90-94% control of Russian thistle one month after treatment (Currie & Geier, 2020) (Fernandez et al., 2014) (Currie & Geier, 2018).

  • Desiccant for Potato Production : In Canada, Pyraflufen-ethyl is used as a desiccant to remove haulms before harvesting potatoes. This aids in the timely and effective harvesting of the crop (Ivany, 2005).

  • Post-Emergence Cereal Herbicide : It's a potent Protox inhibiting herbicide with excellent selectivity for controlling broad-leaved weeds in cereals, showing high potential as a post-emergence herbicide at rates of 6-12 g a.i./ha (Mabuchi et al., 2002).

  • Impact on Peanut Production : When applied in peanut fields, Pyraflufen-ethyl reduced yield in South Texas and caused stunting in the High Plains area. It's crucial to understand the crop's response to herbicides for appropriate application (Grichar et al., 2010).

  • Selective Weed Control : Pyraflufen-ethyl selectively affects weeds such as cleavers (Galium aparine) over crops like wheat (Triticum aestivum) due to differences in foliar deposition, absorption, and metabolic detoxification rates, making it a useful tool for integrated weed management strategies (Murata et al., 2002).

  • Safe Use in Bean Cultivation : It is safe for weed management in azuki, kidney, small red, and white bean when applied preplant, but it's essential to avoid spray overlaps with 2,4-D ester to prevent unacceptable injury (Soltani et al., 2022).

  • Toxicity Studies : Studies have indicated that Pyraflufen-ethyl causes chronic toxicity in rats, mainly affecting the kidneys. However, it doesn't elevate tumorigenesis, which is important for understanding its safety profile (Jia, 2013).

  • Analytical Methods for Residue Detection : Various studies have developed methods for analyzing Pyraflufen-ethyl residues in agricultural products and the environment, such as in apples, soil, and cotton, to ensure safety and compliance with regulatory standards (Wang et al., 2007) (Yujie et al., 2014).

Safety And Hazards

Pyraflufen is hazardous to the aquatic environment . It is very toxic to aquatic life and has long-lasting effects . It is recommended to avoid release to the environment and to take off all contaminated clothing immediately .

Future Directions

Pyraflufen-ethyl is expected to be used globally as a post-emergent herbicide for broad-leaved weed control . It has the potential to mitigate and affect weeds that have become resistant to some of the current market standards . Some of the novel PPO-inhibitors show efficacies against economically important weeds that were superior to recently commercialized and structurally related tiafenacil .

properties

IUPAC Name

2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIIPOGUBVYZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057953
Record name Pyraflufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyraflufen

CAS RN

129630-17-7
Record name Pyraflufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129630-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyraflufen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyraflufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAFLUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6251A20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyraflufen
Reactant of Route 2
Pyraflufen
Reactant of Route 3
Reactant of Route 3
Pyraflufen
Reactant of Route 4
Pyraflufen
Reactant of Route 5
Pyraflufen
Reactant of Route 6
Reactant of Route 6
Pyraflufen

Citations

For This Compound
1,060
Citations
馬渕勉, 三浦友三, 大塚隆 - Journal of Pesticide Science, 2002 - jlc.jst.go.jp
… activity and characteristics of pyraflufen-ethyl as a cereal herbicide. Pyraflufen-ethyl showed … Pyraflufen-ethyl was also characterized by the fast herbicidal action and excellent activity …
Number of citations: 25 jlc.jst.go.jp
JA Ivany - Crop Protection, 2005 - Elsevier
… The new herbicide pyraflufen-ethyl was evaluated as a haulm desiccant and for its … of pyraflufen-ethyl above 10gaiha −1 except on the variety, Russet Burbank, at 60gaiha −1 . Pyraflufen…
Number of citations: 20 www.sciencedirect.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… that pyraflufen-ethyl is the only variant of pyraflufen to be … parent pyraflufen-ethyl and pyraflufen, expressed as pyraflufen-… If authorisations for other salts and esters of pyraflufen would …
Number of citations: 4 efsa.onlinelibrary.wiley.com
H Wang, J Hu, H Zhang, C Chen… - International Journal of …, 2007 - Taylor & Francis
… No analytical method for determination of pyraflufen-ethyl … literature on the dissipation rate of pyraflufen-ethyl in soil and … of pyraflufen-ethyl in soil and apples, and to evaluate pyraflufen-…
Number of citations: 6 www.tandfonline.com
S Chaudhari, D Jordan, K Jennings - Peanut Science, 2017 - meridian.allenpress.com
Morningglory (Ipomoea spp.) and other weeds are often present at peanut harvest and can interfere with digging pods and inverting vines. Carfentrazone-ethyl and pyraflufen-ethyl …
Number of citations: 2 meridian.allenpress.com
WJ Grichar, PA Dotray, TA Baughman - Crop protection, 2010 - Elsevier
… carfentrazone-ethyl and pyraflufen-ethyl caused the … pyraflufen-ethyl and lactofen reduced yield compared with the untreated check while in 2006 both carfentrazone-ethyl and pyraflufen…
Number of citations: 10 www.sciencedirect.com
村田伸治, 山下亜紀, 木村幸夫, 元場一彦… - Journal of Pesticide …, 2002 - jlc.jst.go.jp
To elucidate the mechanisms of selective herbicidal action of pyraflufen-ethyl [ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate], the intrinsic …
Number of citations: 15 jlc.jst.go.jp
D Westerveld - 2021 - atrium.lib.uoguelph.ca
Fifteen field experiments were conducted in 2019 and 2020 to evaluate bromoxynil, pyraflufen-ethyl/2,4-D, and tiafenacil, alone and tankmixed with metribuzin, for the control of …
Number of citations: 3 atrium.lib.uoguelph.ca
DM Scroggs, DK Miller, PR Vidrine, RG Downer - Weed technology, 2006 - cambridge.org
… , the potential exists for pyraflufenethyl registration for use on soybean as a true POST herbicide. The objective of this study was to determine if pyraflufen-ethyl increases broadleaf …
Number of citations: 4 www.cambridge.org
KM Little, R Nadel - Southern Forests: a Journal of Forest Science, 2014 - Taylor & Francis
Over the past 31-year period, about 18 700 ha annum −1 of planted forests in South Africa have been lost through fire. In forested areas where the risk of fire entering compartments is …
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.